

Spectroscopic data for 4-(2-Chloroethyl)benzaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(2-Chloroethyl)benzaldehyde

CAS No.: 103076-33-1

Cat. No.: B1339278

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-Chloroethyl)benzaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for **4-(2-Chloroethyl)benzaldehyde** (CAS No. 103076-33-1), a key intermediate in pharmaceutical and chemical synthesis. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical, field-proven insights. The methodologies and interpretations presented herein are designed to serve as a self-validating system for the characterization of this and structurally related compounds.

Introduction: The Molecular Blueprint

4-(2-Chloroethyl)benzaldehyde possesses a molecular formula of C_9H_9ClO and a molecular weight of approximately 168.62 g/mol ^[1]. Its structure, featuring a para-substituted benzene ring with an aldehyde and a chloroethyl group, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for verifying purity, monitoring reactions, and ensuring the integrity of downstream applications. This guide will dissect the data from three core analytical techniques to build a complete and validated molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

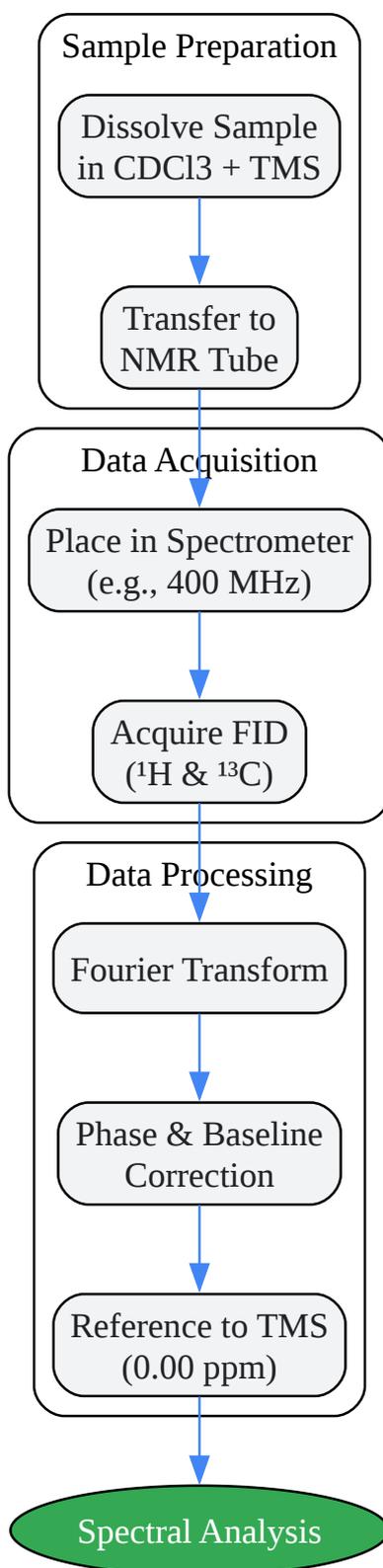
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei like ^1H and ^{13}C .^{[2][3]} The chemical environment of each nucleus dictates its resonance frequency, providing a precise map of the atomic connectivity.^{[4][5]}

Expertise in Practice: The Rationale Behind NMR Experimental Choices

The choice of a deuterated solvent, typically chloroform-d (CDCl_3), is critical. It dissolves the analyte without producing an overwhelming solvent signal in the ^1H NMR spectrum. A small amount of tetramethylsilane (TMS) is added as an internal standard, providing a zero-point reference (0.00 ppm) for the chemical shift scale, ensuring data comparability across different instruments.

Experimental Protocol: ^1H and ^{13}C NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-(2-Chloroethyl)benzaldehyde** in 0.6-0.7 mL of CDCl_3 .
- **Standardization:** Add a small drop of TMS to the solution.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Acquisition:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) are used.
- **Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.



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Caption: General workflow for NMR sample preparation and data acquisition.

^1H NMR Data Interpretation

The ^1H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The structure of **4-(2-Chloroethyl)benzaldehyde** suggests four distinct proton environments.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Structural Fragment
H-a	9.9 - 10.1	Singlet (s)	1H	Aldehyde (-CHO)
H-b	7.8 - 7.9	Doublet (d)	2H	Aromatic (ortho to CHO)
H-c	7.4 - 7.5	Doublet (d)	2H	Aromatic (ortho to -CH ₂ CH ₂ Cl)
H-d	3.8 - 3.9	Triplet (t)	2H	Methylene (-CH ₂ Cl)
H-e	3.1 - 3.2	Triplet (t)	2H	Methylene (-ArCH ₂ -)

- Causality: The aldehyde proton (H-a) is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen, hence its downfield shift.^[6] The aromatic protons (H-b, H-c) form a classic AA'BB' system, appearing as two distinct doublets due to their positions relative to the two different substituents. The methylene protons (H-d, H-e) are triplets due to coupling with their adjacent methylene neighbors.

^{13}C NMR Data Interpretation

The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, six distinct carbon signals are expected.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Structural Fragment
C-1	191 - 193	Aldehyde Carbonyl (C=O)
C-2	145 - 147	Aromatic (ipso- to -CH ₂ CH ₂ Cl)
C-3	136 - 138	Aromatic (ipso- to -CHO)
C-4	129 - 131	Aromatic (CH, ortho to -CHO)
C-5	128 - 130	Aromatic (CH, ortho to -CH ₂ CH ₂ Cl)
C-6	44 - 46	Methylene (-CH ₂ Cl)
C-7	38 - 40	Methylene (-ArCH ₂ -)

- Causality: Similar to the proton spectrum, the aldehyde carbonyl carbon (C-1) is the most deshielded and appears furthest downfield.[7][8] The aromatic carbons show distinct shifts based on the electronic effects of the attached substituents.[9][10] The aliphatic carbons (C-6, C-7) appear in the upfield region, with the carbon bonded to the electronegative chlorine (C-6) being more deshielded than the benzylic carbon (C-7).

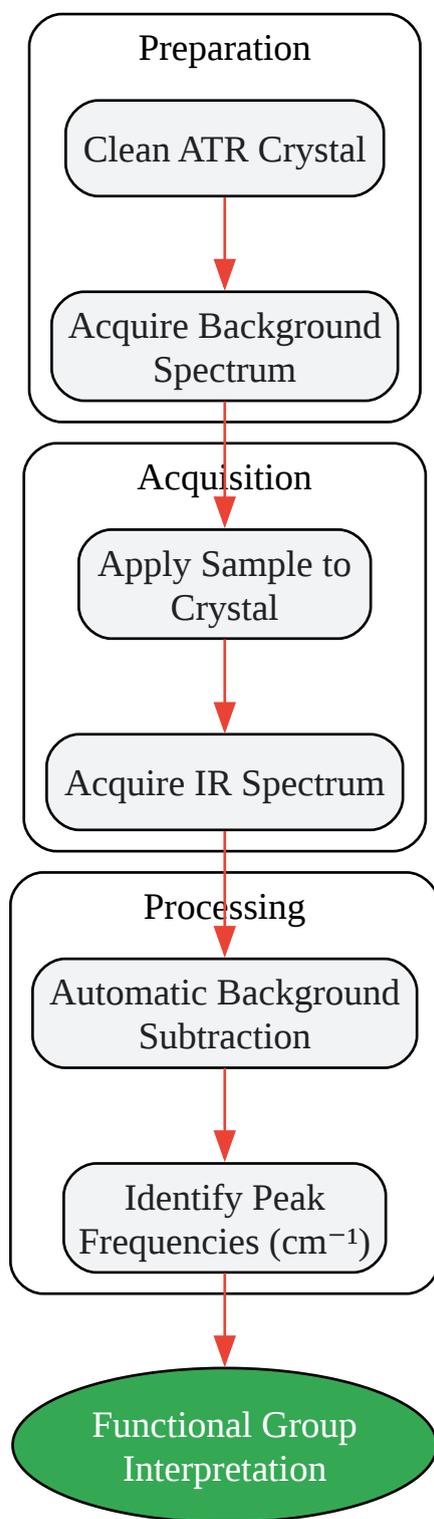
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
- Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

- Sample Application: Place a small amount of the neat liquid or solid **4-(2-Chloroethyl)benzaldehyde** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.



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Caption: Standard workflow for ATR-FTIR spectroscopy.

IR Data Interpretation

The IR spectrum is dominated by absorptions corresponding to the key functional groups in **4-(2-Chloroethyl)benzaldehyde**.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assigned Functional Group
3050 - 3100	Medium-Weak	C-H Stretch	Aromatic
2820 - 2860	Weak	C-H Stretch	Aldehyde (Fermi doublet)
2720 - 2760	Weak	C-H Stretch	Aldehyde (Fermi doublet)
1690 - 1715	Strong, Sharp	C=O Stretch	Aromatic Aldehyde
1580 - 1610	Medium	C=C Stretch	Aromatic Ring
1450 - 1500	Medium	C=C Stretch	Aromatic Ring
600 - 800	Medium-Strong	C-Cl Stretch	Alkyl Halide

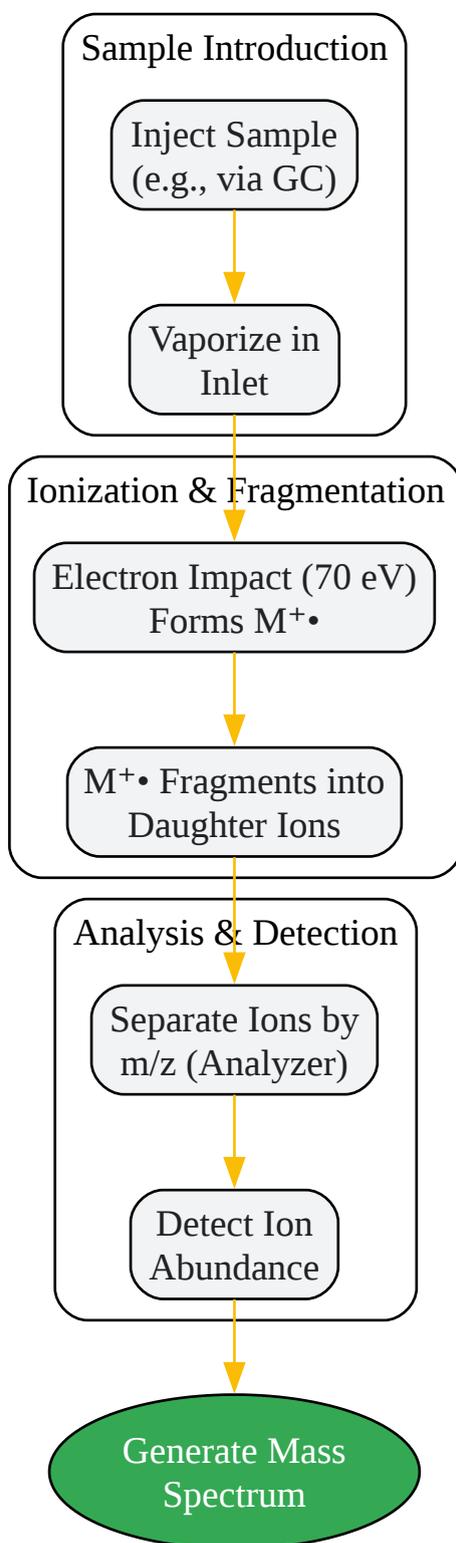
- **Causality and Trustworthiness:** The presence of a strong, sharp peak around 1700 cm⁻¹ is highly diagnostic for a carbonyl group.^{[13][14]} Conjugation with the benzene ring lowers this frequency slightly compared to aliphatic aldehydes. The two weak bands between 2720-2860 cm⁻¹ are characteristic of the aldehyde C-H stretch and serve as a crucial self-validating feature to distinguish aldehydes from ketones.^[13] The C-Cl stretch appears in the fingerprint region and confirms the presence of the chloroethyl moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization.^[15] For aromatic compounds, the molecular ion peak is often prominent due to the stability of the aromatic ring.^[16]

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument, often via a Gas Chromatography (GC) inlet for purification and separation.
- **Ionization:** Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation (the molecular ion, $M^{+\bullet}$).
- **Fragmentation:** The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- **Analysis:** Accelerate the ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.



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Caption: The process flow of Electron Ionization Mass Spectrometry (EI-MS).

MS Data Interpretation

The mass spectrum of **4-(2-Chloroethyl)benzaldehyde** will exhibit key features confirming its identity.

m/z (Mass/Charge)	Predicted Relative Intensity	Possible Fragment Ion	Fragment Lost
168 / 170	High	$[\text{C}_9\text{H}_9\text{ClO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
139	Medium	$[\text{C}_9\text{H}_8\text{O}]^{+\bullet}$	$\bullet\text{Cl}$
133 / 135	Medium	$[\text{C}_8\text{H}_8\text{Cl}]^+$	$\bullet\text{CHO}$
105	High	$[\text{C}_7\text{H}_5\text{O}]^+$	$\bullet\text{CH}_2\text{CH}_2\text{Cl}$
77	Medium	$[\text{C}_6\text{H}_5]^+$	$\text{C}_3\text{H}_4\text{ClO}$

- **Causality and Trustworthiness:** The molecular ion peak will appear as a doublet at m/z 168 and 170 in an approximate 3:1 intensity ratio. This is the definitive signature of a molecule containing one chlorine atom (due to the natural abundance of ^{35}Cl and ^{37}Cl isotopes) and validates the elemental composition.^[17] The fragmentation pattern is logical: cleavage of the weakest bonds is favored. Loss of a chlorine radical ($\bullet\text{Cl}$) is a common pathway for alkyl chlorides. The loss of the formyl radical ($\bullet\text{CHO}$) is characteristic of benzaldehydes. The base peak (most intense) is often the benzoyl cation at m/z 105, formed by the stable benzylic cleavage, which is a very common and reliable fragmentation for such structures.^[18]

Conclusion: A Synergistic Approach to Structural Validation

The individual application of NMR, IR, and MS provides powerful but distinct pieces of the molecular puzzle. However, it is their synergistic use that provides an unassailable, comprehensive, and trustworthy structural elucidation of **4-(2-Chloroethyl)benzaldehyde**. NMR defines the precise carbon-hydrogen framework, IR confirms the presence of key functional groups (aldehyde, aromatic ring, alkyl chloride), and MS validates the molecular weight, elemental composition (via isotopic pattern), and logical fragmentation pathways. This integrated analytical approach forms the bedrock of modern chemical science, ensuring the identity and purity of compounds essential to research and development.

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- To cite this document: BenchChem. [Spectroscopic data for 4-(2-Chloroethyl)benzaldehyde (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339278#spectroscopic-data-for-4-2-chloroethyl-benzaldehyde-nmr-ir-ms\]](https://www.benchchem.com/product/b1339278#spectroscopic-data-for-4-2-chloroethyl-benzaldehyde-nmr-ir-ms)

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